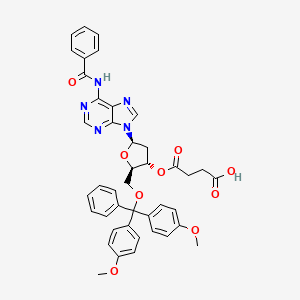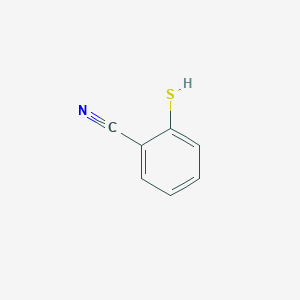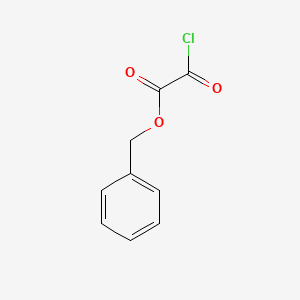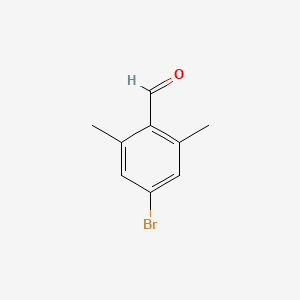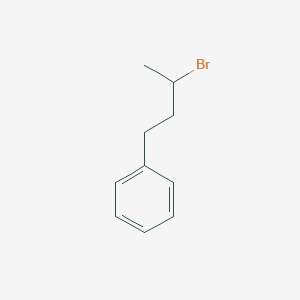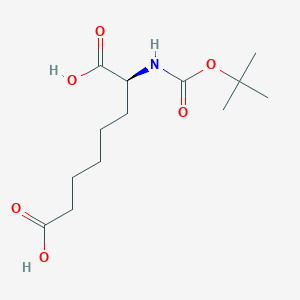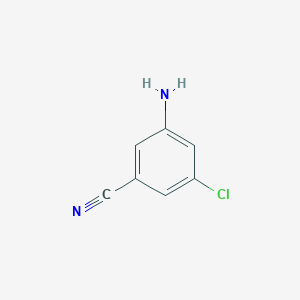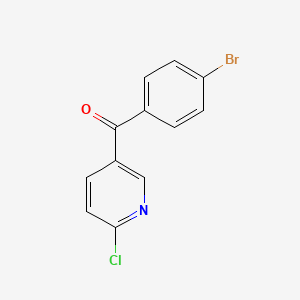
5-(4-溴苯甲酰)-2-氯吡啶
描述
“5-(4-Bromobenzoyl)-2-chloropyridine” is a compound that contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The “5-(4-Bromobenzoyl)” part indicates that there is a bromobenzoyl group attached to the 5th carbon of the pyridine ring. The “2-chloro” part indicates that there is a chlorine atom attached to the 2nd carbon of the pyridine ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable pyridine derivative with a bromobenzoyl chloride . The bromobenzoyl chloride would act as an acylating agent, introducing the bromobenzoyl group to the pyridine ring .Molecular Structure Analysis
The molecular structure of “5-(4-Bromobenzoyl)-2-chloropyridine” would consist of a pyridine ring substituted with a bromobenzoyl group at the 5-position and a chlorine atom at the 2-position .Chemical Reactions Analysis
As a halogenated aromatic compound, “5-(4-Bromobenzoyl)-2-chloropyridine” could undergo various types of reactions, including electrophilic aromatic substitution and nucleophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(4-Bromobenzoyl)-2-chloropyridine” would depend on its structure. As a halogenated aromatic compound, it would likely be a solid at room temperature and have a relatively high melting point .科学研究应用
Synthesis of HIV-1 Protease Inhibitors
5-(4-Bromobenzoyl)-2-chloropyridine: is utilized in the synthesis of compounds that inhibit HIV-1 protease, an enzyme critical for the maturation of the Human Immunodeficiency Virus (HIV). By inhibiting this enzyme, the compound can potentially prevent the virus from becoming infectious .
Development of Analgesic Agents
This compound is involved in the creation of cyclohexanone derivatives, which have applications as analgesic agents. These derivatives can provide pain relief by interacting with biological pathways responsible for pain perception .
Antimicrobial Applications
The compound is also used to synthesize oxazoles, which are known for their antimicrobial properties. These substances can be effective against a range of microbial pathogens, making them valuable in the development of new antibiotics .
Anticancer Research
In the field of oncology, 5-(4-Bromobenzoyl)-2-chloropyridine serves as a precursor in the synthesis of benzofuran derivatives. These derivatives are studied for their potential anticancer activities, offering a pathway to novel cancer treatments .
Agriculture: Herbicide and Fungicide Development
Research indicates that derivatives of 5-(4-Bromobenzoyl)-2-chloropyridine can act as herbicides and fungicides. This application is crucial in protecting crops from weeds and fungal diseases, thereby supporting agricultural productivity .
Synthesis of Antiviral Compounds
The compound’s role in synthesizing oxadiazole derivatives, which exhibit antiviral properties, is significant. These derivatives can be designed to target specific viruses, contributing to the treatment and prevention of viral infections .
作用机制
Target of Action
Bromfenac, a compound with a similar bromobenzoyl group, is known to inhibitProstaglandin G/H synthase 2 . This enzyme plays a crucial role in the inflammatory response, making it a potential target for anti-inflammatory drugs .
Mode of Action
Bromfenac, a structurally related compound, is known to block prostaglandin synthesis by inhibiting cyclooxygenase 1 and 2 . This inhibition reduces inflammation, which could be a potential mode of action for 5-(4-Bromobenzoyl)-2-chloropyridine.
Biochemical Pathways
Compounds with similar structures, such as bromfenac, are known to affect theprostaglandin synthesis pathway . By inhibiting cyclooxygenase enzymes, these compounds can reduce the production of prostaglandins, which are key mediators of inflammation .
Pharmacokinetics
Bromfenac, a related compound, has been shown to penetrate into retinochoroidal tissues in high enough concentrations to inhibit cox-2 when applied topically . This suggests that 5-(4-Bromobenzoyl)-2-chloropyridine may also have good tissue penetration and bioavailability, but further studies are needed to confirm this.
Result of Action
Based on the known effects of similar compounds, it may reduce inflammation by inhibiting the production of prostaglandins .
安全和危害
未来方向
属性
IUPAC Name |
(4-bromophenyl)-(6-chloropyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrClNO/c13-10-4-1-8(2-5-10)12(16)9-3-6-11(14)15-7-9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCMSFRRFJDYZFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CN=C(C=C2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

